molecular formula C9H9BrOS B14075084 1-(2-Bromo-4-mercaptophenyl)propan-1-one

1-(2-Bromo-4-mercaptophenyl)propan-1-one

Cat. No.: B14075084
M. Wt: 245.14 g/mol
InChI Key: WBDOAPWGFUKCGN-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-mercaptophenyl)propan-1-one typically involves the bromination of 4-mercaptophenylpropan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenylpropanones.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

1-(2-Bromo-4-mercaptophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and the mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-4-mercaptophenyl)propan-1-one is unique due to the presence of both a bromine atom and a mercapto group on the phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-(2-bromo-4-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9BrOS/c1-2-9(11)7-4-3-6(12)5-8(7)10/h3-5,12H,2H2,1H3

InChI Key

WBDOAPWGFUKCGN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)S)Br

Origin of Product

United States

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